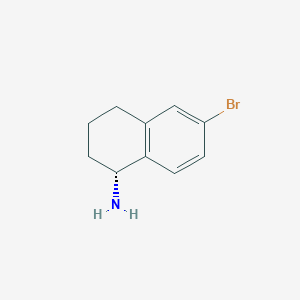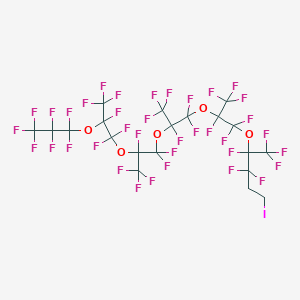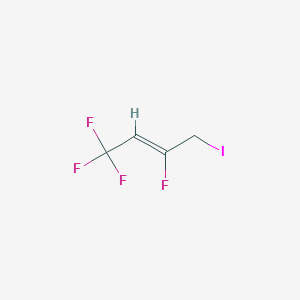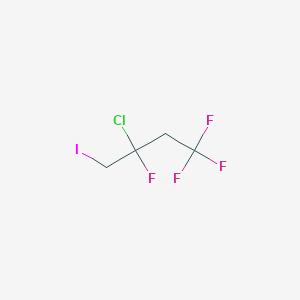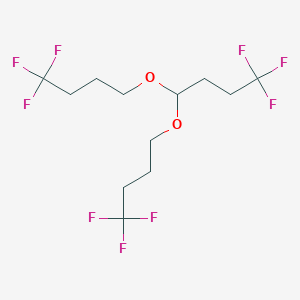
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane is a fluorinated organic compound with the molecular formula C12H17F9O2. It is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties to the molecule .
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane typically involves the reaction of 1,1,1-trifluorobutane with 4,4,4-trifluorobutyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the ether linkage . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of high-purity reagents .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to alterations in enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated compound used in similar applications but with different reactivity due to its diketone structure.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Known for its use in coordination chemistry and as a ligand in metal complexes.
The uniqueness of this compound lies in its multiple trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds .
Propiedades
IUPAC Name |
1,1,1-trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F9O2/c13-10(14,15)4-1-7-22-9(3-6-12(19,20)21)23-8-2-5-11(16,17)18/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQRMPKFHHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(CCC(F)(F)F)OCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663092 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-77-2 |
Source


|
| Record name | 1,1,1-Trifluoro-4,4-bis(4,4,4-trifluorobutoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

